- Preparation of heterocycles as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
- 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-
- 2-METHYL-5-NITROBENZENEBORONIC ACID, PINACOL ESTER
- 2-Methyl-5-nitrophenyl boric acid pinacol ester
- 2-Methyl-5-nitrophenylboronic acid, pinacol ester
- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methyl-5-nitrophenylboronate
- PubChem18757
- LYFUUPOOXAXEEP-UHFFFAOYSA-N
- ZXBA000483
- OR3190
- MB06753
- FCH2821
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (ACI)
- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)[1,3,2]dioxaborolane
- 2-Methyl-5-nitrophenylboronic acid pinacol ester, AldrichCPR
- SY007279
- 957062-84-9
- DTXSID90590400
- MFCD09027081
- ?2-Methyl-5-nitrophenylboronic Acid Pinacol Ester
- SCHEMBL1897857
- EN300-7384043
- AKOS015950535
- 2-Methyl-5-nitrophenylboronicAcidPinacolEster
- CS-11163
- Z2049929780
-
- MDL: MFCD09027081
- Inchi: 1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
- InChI Key: LYFUUPOOXAXEEP-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1)=O
Computed Properties
- Exact Mass: 263.13300
- Monoisotopic Mass: 263.133
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3
Experimental Properties
- Density: 1.13
- Boiling Point: 378.9℃ at 760 mmHg
- Flash Point: 182.9℃
- Refractive Index: 1.514
- PSA: 64.28000
- LogP: 2.72560
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212348-1g |
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95% | 1g |
£78.00 | 2022-03-01 | |
| Fluorochem | 212348-5g |
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95% | 5g |
£234.00 | 2022-03-01 | |
| Fluorochem | 212348-10g |
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95% | 10g |
£423.00 | 2022-03-01 | |
| Fluorochem | 212348-25g |
4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 95% | 25g |
£768.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188778-1g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 98% | 1g |
¥152.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188778-25g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 98% | 25g |
¥2117.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188778-5g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 98% | 5g |
¥534.90 | 2023-09-01 | |
| Alichem | A019109105-5g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 97% | 5g |
$297.00 | 2023-08-31 | |
| Alichem | A019109105-10g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 97% | 10g |
$520.80 | 2023-08-31 | |
| Alichem | A019109105-25g |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |
957062-84-9 | 97% | 25g |
$978.64 | 2023-08-31 |
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Production Method
Production Method 1
Production Method 2
- Preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP), World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C
- Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization, European Journal of Organic Chemistry, 2019, 2019(10), 2050-2055
Production Method 4
- Sandmeyer-type reaction to pinacol arylboronates in water phase: a green borylation process, Synlett, 2012, 23(9), 1394-1396
Production Method 5
- Preparation of substituted triazine phenylurea derivatives for preventing and treating protein kinase-associated diseases, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of pyrrolopyrimidine, pyrrolopyridine and indazole derivatives for treatment of cancer, Korea, , ,
Production Method 7
- Preparation of coumarin-like cyclic compound as MEK inhibitor, World Intellectual Property Organization, , ,
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Raw materials
- 2-Bromo-4-nitrotoluene
- Borate(1-),tetrafluoro-
- 2-Methyl-5-nitroaniline
- Bis(pinacolato)diborane
- Benzenediazonium,2-methyl-5-nitro-
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Related Literature
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
Introduction to Compound CAS No. 957062-84-9: 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
The compound with CAS No. 957062-84-9, commonly referred to as 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material engineering.
The dioxaborolane framework of this compound is a key feature that contributes to its stability and reactivity. The presence of tetramethyl groups at positions 4 and 5 enhances the molecule's steric bulk, which can influence its reactivity in certain chemical reactions. Additionally, the 2-methyl-5-nitrophenyl substituent introduces electronic effects that can modulate the compound's behavior in different chemical environments.
Recent studies have highlighted the importance of dioxaborolane derivatives in the development of novel materials with tailored properties. For instance, researchers have explored the use of this compound as a precursor for the synthesis of advanced boron-containing polymers and ceramics. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and electronics industries.
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of nitrophenyl groups into the structure is achieved through precise nitration reactions, ensuring high purity and structural integrity. This compound's synthesis has been optimized to enhance yield and minimize by-products, making it more accessible for large-scale production.
In terms of applications, this compound has shown promise in the field of organometallic chemistry. Its ability to act as a boron source in metal-catalyzed reactions has led to its use in the synthesis of complex metalloorganic frameworks. These frameworks are being investigated for their potential use in catalysis and energy storage technologies.
Furthermore, the dioxaborolane structure has been found to exhibit interesting optical properties under certain conditions. Recent research has explored its potential as a component in light-emitting materials for next-generation displays and optoelectronic devices. The combination of its structural rigidity and electronic properties makes it a candidate for achieving higher efficiency in these applications.
The development of 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane also contributes to advancements in green chemistry practices. Its use as an intermediate in sustainable chemical processes aligns with global efforts to reduce environmental impact while maintaining high standards of product quality.
In conclusion, CAS No. 957062-84-9 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future technological advancements is expected to grow significantly.
957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane) Related Products
- 68716-48-3(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane)
- 428820-95-5(3,5-Dinitrophenylboronic acid, pinacol ester)
- 1256359-10-0(4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane)
- 1072945-06-2(4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane)
- 871329-51-0(3-Amino-5-nitrophenylboronic acid, pinacol ester)
- 883715-40-0(2-Methyl-4-nitrophenylboronic Acid, pinacol ester)
- 882670-69-1(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 171364-83-3(4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane)
- 910235-64-2(2-Methyl-3-nitrophenylboronic Acid Pinacol Ester)
- 1218791-28-6(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)